An In-depth Technical Guide to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
An In-depth Technical Guide to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, detailed structural elucidation through spectroscopic methods, established synthetic protocols, and its role as a versatile building block in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and applications.
Introduction and Significance
6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-12-4) belongs to the tetrahydroisoquinoline class of compounds, a structural motif frequently found in natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] The inherent structural features of the dihydroisoquinolinone core make it a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for designing novel therapeutic agents.[1] Its utility stems from its rigid bicyclic system which can be strategically functionalized to interact with various biological targets. This compound is primarily recognized for its role as a crucial intermediate in the synthesis of more complex molecules and pharmacological substances.[3][4] While its own biological activity is not extensively documented, its derivatives are explored for applications ranging from antioomycete agents for plant disease management to potential modulators of muscle contractility.[5][6]
Physicochemical and Structural Properties
The fundamental properties of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one are critical for its handling, reaction setup, and analytical characterization.
Chemical Structure
The molecule consists of a dihydropyridinone ring fused to a benzene ring, with a methoxy group (-OCH₃) substituent at the 6th position of the isoquinoline core.
Physicochemical Data
A summary of the key computed and experimental properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[7] |
| Molecular Weight | 177.20 g/mol | PubChem[7] |
| CAS Number | 22246-12-4 | PubChem[7] |
| Appearance | White crystalline solid | ChemBK[3] |
| Melting Point | 136-138 °C | LookChem[4] |
| Boiling Point | 439.787 °C at 760 mmHg (Predicted) | LookChem[4] |
| Density | 1.159 g/cm³ (Predicted) | LookChem[4] |
| Solubility | Soluble in ethanol, ether, dichloromethane; almost insoluble in water. | ChemBK[3] |
Spectroscopic Analysis for Structural Validation
Structural confirmation is a cornerstone of chemical synthesis. Here, we outline the expected spectroscopic data for 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, which serves as a self-validating system for experimental protocols.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. The following data was obtained in CDCl₃ at 500 MHz.[8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.01 | d, J = 8.7 Hz | 1H | H-5 (Aromatic) |
| 6.86 | dd, J = 8.7, 2.4 Hz | 1H | H-7 (Aromatic) |
| 6.71 | d, J = 2.4 Hz | 1H | H-8 (Aromatic) |
| 3.85 | s | 3H | -OCH₃ |
| 3.56 | td, J = 6.6, 2.8 Hz | 2H | H-3 (CH₂) |
| 2.96 | t, J = 6.6 Hz | 2H | H-4 (CH₂) |
d = doublet, t = triplet, td = triplet of doublets, dd = doublet of doublets, s = singlet
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, the expected molecular ion peak is:
-
EI/MS m/z: 177.1 [M]⁺[8]
This corresponds to the exact mass of the molecular formula C₁₀H₁₁NO₂, providing strong evidence of the compound's identity.
Synthesis and Purification Protocol
The synthesis of dihydroisoquinolinone scaffolds can be achieved through several routes. A common and effective method involves the intramolecular cyclization of a phenethylamine derivative. The Bischler-Napieralski reaction, followed by oxidation or modification, is a classic approach for related isoquinolines.[2] A frequently cited method for this specific lactam involves the acid-catalyzed cyclization of a precursor using polyphosphoric acid (PPA).[8]
Synthetic Workflow Diagram
The following diagram illustrates a general and effective workflow for the synthesis and purification of the title compound.
Caption: Workflow for PPA-mediated synthesis and purification.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[8]
Materials:
-
N-acetyl-3-methoxyphenethylamine (starting material)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, preheat polyphosphoric acid (184 mL) to 120 °C. Causality: PPA serves as both the acidic catalyst and the reaction medium for the intramolecular Friedel-Crafts acylation (cyclization).
-
Addition of Starting Material: Slowly and carefully add the starting N-acetyl-3-methoxyphenethylamine (35.0 g) to the hot PPA. Maintain the internal temperature at 120 °C. Causality: Slow addition is crucial to control the exothermic nature of the dissolution and reaction initiation.
-
Reaction: Stir the resulting mixture vigorously at 120 °C for 6 hours to ensure the reaction proceeds to completion.
-
Quenching: After cooling to room temperature, cautiously pour the viscous reaction mixture into a beaker containing a large volume of ice water. This will hydrolyze the PPA and precipitate the crude product. Causality: Quenching on ice dissipates the heat generated from the acid dilution.
-
Neutralization & Extraction: Alkalize the aqueous solution to a neutral pH using solid potassium carbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Causality: Neutralization is required to deprotonate the product and ensure its solubility in the organic solvent for efficient extraction.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Self-Validation): Purify the crude solid by silica gel column chromatography. Elute with a 1:1 mixture of ethyl acetate and hexane. Causality: Chromatography separates the target compound from unreacted starting material and polymeric side products, ensuring high purity.
-
Final Product: Combine the pure fractions and evaporate the solvent to afford 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one as a white solid. The expected yield is approximately 76%.[8]
Applications in Research and Drug Development
6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a valuable building block for creating a diverse range of more complex, pharmacologically active compounds.[4] The isoquinoline core is central to many natural alkaloids with potent biological effects.
Role as a Synthetic Intermediate
The true value of this compound lies in its potential for further chemical modification. The lactam (amide) functionality, the aromatic ring, and the methylene groups can all be targeted for derivatization to explore structure-activity relationships (SAR).
Caption: Role as a scaffold for bioactive compounds.
Studies have shown that derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibit significant antioomycete activity, which is relevant for agricultural applications in managing plant pathogens like Pythium recalcitrans.[5] Furthermore, the broader class of dihydroisoquinolines has been investigated for a wide array of medicinal properties, including cardiovascular, anticonvulsant, analgesic, and antiviral activities.[6]
Conclusion
6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a well-characterized and synthetically accessible heterocyclic compound. Its importance is not derived from its intrinsic biological activity but from its established role as a versatile and strategic intermediate in organic synthesis. The protocols for its preparation are robust, and its structure is readily confirmed by standard analytical techniques. For researchers in medicinal chemistry and drug discovery, this compound represents a valuable starting point for the synthesis of novel molecules with therapeutic potential.
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Cas 22246-12-4, 6-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. LookChem. [Link]
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PubChem Compound Summary for CID 10012196, 6-Methoxy-3,4-dihydroisoquinoline. National Center for Biotechnology Information. [Link]
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